(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid
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Overview
Description
(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid is an organic compound characterized by the presence of two 3,4-dimethoxyphenyl groups attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid typically involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acrylic acid moiety to a saturated carboxylic acid.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of saturated carboxylic acids.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid involves its interaction with various molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to changes in cellular processes. For example, its antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic Acid
- 3,4-Dimethoxyphenylpropanoic Acid
- 3,4-Dimethoxycinnamic Acid
Uniqueness
(E)-2,3-Bis(3,4-dimethoxyphenyl)acrylic Acid is unique due to the presence of two 3,4-dimethoxyphenyl groups, which can enhance its biological activity and chemical reactivity compared to similar compounds with only one such group. This structural feature may contribute to its potential therapeutic effects and applications in various fields.
Properties
CAS No. |
24316-12-9 |
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Molecular Formula |
C₁₉H₂₀O₆ |
Molecular Weight |
344.36 |
Synonyms |
(E)-α-[(3,4-Dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid; (αE)-α-[(3,4-dimethoxyphenyl)methylene]-3,4-dimethoxybenzeneacetic Acid |
Origin of Product |
United States |
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